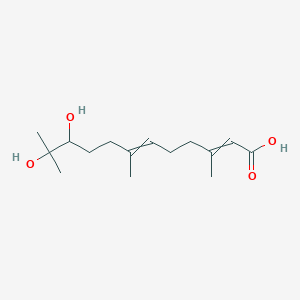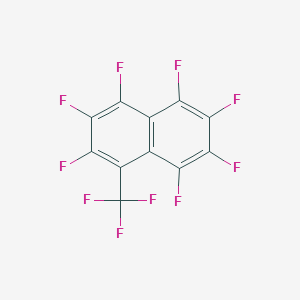![molecular formula C9H11BrHg B14292781 Bromo[4-(propan-2-yl)phenyl]mercury CAS No. 113680-26-5](/img/structure/B14292781.png)
Bromo[4-(propan-2-yl)phenyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[4-(propan-2-yl)phenyl]mercury is an organomercury compound that features a bromine atom, a phenyl ring substituted with a propan-2-yl group, and a mercury atom. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[4-(propan-2-yl)phenyl]mercury typically involves the reaction of 4-(propan-2-yl)phenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxic nature of mercury compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Bromo[4-(propan-2-yl)phenyl]mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The mercury center can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and halides. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylmercury compounds.
Oxidation and Reduction: Products include different oxidation states of mercury compounds.
Coupling Reactions: Products include biaryl compounds.
Applications De Recherche Scientifique
Bromo[4-(propan-2-yl)phenyl]mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bromo[4-(propan-2-yl)phenyl]mercury involves its ability to form strong bonds with various nucleophiles. The mercury center can interact with sulfur-containing biomolecules, affecting their function. This interaction can disrupt cellular processes, leading to its antimicrobial and anticancer effects. The phenyl ring and bromine atom also contribute to its reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmercury Acetate: Another organomercury compound with similar reactivity but different substituents.
Methylmercury Chloride: Known for its toxicity and environmental impact.
Ethylmercury Thiosalicylate: Used as a preservative in vaccines.
Uniqueness
Bromo[4-(propan-2-yl)phenyl]mercury is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and the propan-2-yl group on the phenyl ring differentiates it from other organomercury compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
113680-26-5 |
|---|---|
Formule moléculaire |
C9H11BrHg |
Poids moléculaire |
399.68 g/mol |
Nom IUPAC |
bromo-(4-propan-2-ylphenyl)mercury |
InChI |
InChI=1S/C9H11.BrH.Hg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q;;+1/p-1 |
Clé InChI |
USKMHPBJCRCSJG-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C1=CC=C(C=C1)[Hg]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14292706.png)
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
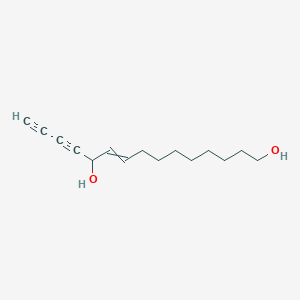
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)

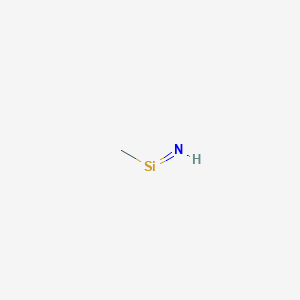
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)

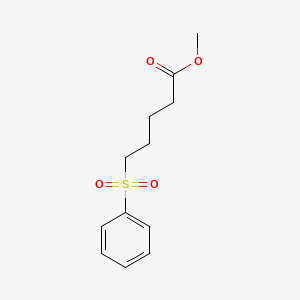
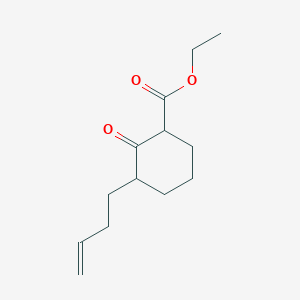
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)
